molecular formula C9H16N2 B3141825 3-(4-Methylpiperidin-1-yl)propanenitrile CAS No. 4862-35-5

3-(4-Methylpiperidin-1-yl)propanenitrile

Cat. No.: B3141825
CAS No.: 4862-35-5
M. Wt: 152.24 g/mol
InChI Key: KTIJMGLLLNVUDN-UHFFFAOYSA-N
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Description

“3-(4-Methylpiperidin-1-yl)propanenitrile” is a chemical compound with the molecular formula C9H16N2 and a molecular weight of 152.24 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a propyl group (three carbon chain) ending with a nitrile group (C≡N) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the retrieved data. The molecular weight is 152.24 .

Scientific Research Applications

Molecular Organization and Solution Behavior

Research into the molecular organization and solution behavior of derivatives related to "3-(4-Methylpiperidin-1-yl)propanenitrile" has provided insights into the solid-state molecular organization and solution behavior of certain phosphonic acid derivatives. The study focused on how the substitution on the piperidine ring affects molecular geometry, intramolecular hydrogen bonding, and crystal packing preferences. This research has implications for understanding the solid-state chemistry and solution dynamics of related compounds (Matczak-Jon et al., 2005).

Synthesis of Bioactive Compounds

Another application involves the synthesis of novel trisubstituted 4-aminopiperidines, showcasing the versatility of "this compound" derivatives as intermediates in the development of bioactive molecules. These compounds have been studied for their potential as PAF-receptor antagonists, indicating their relevance in the discovery of new therapeutic agents (Benmehdi et al., 2008).

Glycogen Synthase Kinase-3β Inhibitors

The compound has also served as a key moiety in the design and synthesis of glycogen synthase kinase-3β (GSK-3β) inhibitors. These inhibitors are of significant interest due to their potential therapeutic applications in treating neurodegenerative diseases, such as Alzheimer's disease. The optimization and structural analysis of these inhibitors underscore the importance of the nitrile group for bioactivity, highlighting the compound's role in medicinal chemistry research (Andreev et al., 2019).

Electrochemical Polymerization

A study on the electrochemical polymerization of "this compound" derivatives demonstrates their application in materials science, particularly in the development of conducting polymers. These polymers have potential uses in electronic and optoelectronic devices due to their unique electrical and optical properties (Elamin et al., 2021).

Stereoselective Synthesis

The stereoselective synthesis of related compounds underscores the utility of "this compound" derivatives in organic synthesis, particularly in the preparation of enantiomerically pure compounds. This is crucial for the synthesis of pharmaceuticals where the stereochemistry can significantly impact the drug's efficacy and safety (Lall et al., 2012).

Properties

IUPAC Name

3-(4-methylpiperidin-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-9-3-7-11(8-4-9)6-2-5-10/h9H,2-4,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIJMGLLLNVUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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